molecular formula C10H9BrN2O2 B1267727 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione CAS No. 6943-33-5

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Katalognummer B1267727
CAS-Nummer: 6943-33-5
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: GWKFINAXYHAEHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione often involves complex reactions including the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to novel compounds with potential applications (Klásek et al., 2010). Another synthesis approach involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, forming 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones with unique structural and chemical properties (Shimizu, Hayashi, & Teramura, 1986).

Molecular Structure Analysis

The molecular structure of compounds within the imidazolidine-2,4-dione family, including 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, is characterized by spectroscopic methods such as NMR and IR spectroscopy, and in some cases, X-ray diffraction. These methods reveal the planar nature of the imidazolidine-2,4-dione system and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and properties (Sethusankar et al., 2002).

Chemical Reactions and Properties

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione undergoes various chemical reactions, highlighting its reactivity and potential for further chemical modifications. The compound's interactions with different chemical agents, leading to the formation of novel derivatives, are of particular interest for developing new materials and pharmaceuticals. The ability to undergo substitution reactions, addition reactions, and form stable heterocyclic structures makes this compound a valuable entity in organic synthesis (Aydın et al., 2013).

Physical Properties Analysis

The physical properties of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, such as melting point, solubility, and crystalline structure, can be assessed through various analytical techniques. These properties are essential for determining the compound's suitability for specific applications, including its potential use in material science and drug development (Drew et al., 1987).

Chemical Properties Analysis

The chemical properties of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental aspects that influence its behavior in chemical reactions. Studies focusing on the compound's reactivity patterns, mechanism of reaction, and stability under various conditions provide insights into its versatility and potential applications in synthetic chemistry and pharmaceuticals (Marinov et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : A study conducted by Klásek et al. (2010) described the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the formation of novel compounds including 5-phenyl-2-thioxospiro[imidazolidine-4,3′-[3H]indol]-2′-ones and (2-methylaminophenyl)-5-phenyl-1H-imidazole-2(3H)-thiones (Klásek, Lyčka, Mikšík, & Růžička, 2010).
  • Synthesis of Substituted Imidazolidines : Another study by Sedlák et al. (2005) discussed the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from phenyl isocyanates and 2-amino-2-phenylpropanenitrile, illustrating the diverse synthetic pathways and structural characterization of imidazolidine derivatives (Sedlák, Keder, Hanusek, & Růžička, 2005).

2. Pharmacological Applications and Studies

  • Antitumor Activity : El-Sayed et al. (2018) designed and synthesized new hybrids of imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. This study indicates the potential of such compounds in cancer treatment (El-Sayed, El-Ashmawy, Bayoumi, Hassan, & El-Subbagh, 2018).

3. Structural and Spectroscopic Analysis

  • Crystallography and Molecular Structure : Sethusankar et al. (2002) provided detailed insights into the crystallography and molecular structure of a related compound, showcasing the significance of structural analysis in understanding the properties of imidazolidine derivatives (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Zukünftige Richtungen

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for its potential medicinal properties, or for its chemical reactivity. Further studies could also explore its synthesis and the development of derivatives with improved properties .

Eigenschaften

IUPAC Name

5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFINAXYHAEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287859
Record name 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

CAS RN

6943-33-5
Record name 6943-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of ammonium carbonate (20.5 g, 225 mmol) and potassium cyanide (8.6 g, 125 mmol) in EtOH/water (160 mL, 1/1) at 23° C. was added 3-bromoacetophenone (6.61 mL, 50 mmol). The pressure-tube was sealed and heated for 24 h at 95° C., then cooled to 23° C. The solution was diluted with water (300 mL), the solid removed by filtration and dried under vacuum to give the desired material (11.3 g, 84%). MS (ES+): 269/271 (M+H), 310/312 (M+H+ CH3CN).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
6.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
84%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.